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Compound of Interest

5-Amino-2-methoxypyridine-4-
Compound Name:
carboxylic acid

Cat. No. B112161

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the
compound 5-Amino-2-methoxypyridine-4-carboxylic acid (CAS: 183741-91-5). Due to the
limited availability of published experimental spectra for this specific molecule, this document
focuses on predicted spectral characteristics based on the analysis of its constituent functional
groups. It also outlines standardized experimental protocols for obtaining Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Structure and Properties

Chemical Structure:

Caption: Chemical structure of 5-Amino-2-methoxypyridine-4-carboxylic acid.

Property Value
Molecular Formula C7HsN20s3
Molecular Weight 168.15 g/mol
CAS Number 183741-91-5
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Predicted Spectral Data

The following tables summarize the predicted spectral data for 5-Amino-2-methoxypyridine-
4-carboxylic acid. These predictions are based on established chemical shift and absorption
frequency ranges for the functional groups present in the molecule.

NMR Spectroscopy Data

Table 1: Predicted *H NMR Spectral Data (in DMSO-ds, 400 MHz)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~12.0-13.0 Broad Singlet 1H Carboxylic Acid (-
COOH)
~7.5 Singlet 1H Pyridine Ring H-6
~6.5 Singlet 1H Pyridine Ring H-3
~5.0 Broad Singlet 2H Amino (-NH2)
~3.8 Singlet 3H Methoxy (-OCH3)
Table 2: Predicted 3C NMR Spectral Data (in DMSO-ds, 100 MHZz)
Chemical Shift (6, ppm) Assignment
~168 Carboxylic Acid Carbonyl (C=0)
~160 Pyridine C-2 (attached to -OCHs3)
~150 Pyridine C-5 (attached to -NHz)
~140 Pyridine C-6
~110 Pyridine C-4 (attached to -COOH)
~105 Pyridine C-3
~55 Methoxy Carbon (-OCHs)
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Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
) N-H Stretch (asymmetric and

3400 - 3500 Medium _

symmetric)
2500 - 3300 Broad O-H Stretch (Carboxylic Acid)
~1700 Strong C=0 Stretch (Carboxylic Acid)
1600 - 1650 Medium N-H Bend
1580 - 1620 Medium C=C and C=N Ring Stretching

C-0O Stretch (Carboxylic Acid
1200 - 1300 Strong

and Methoxy)
~1100 Medium C-N Stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

miz Interpretation

168 [M]* (Molecular lon)

151 [M - OHJ*

123 [M - COOH]*+

108 Further fragmentation, loss of functional groups

Experimental Protocols

The following sections provide standardized methodologies for the acquisition of spectral data

for 5-Amino-2-methoxypyridine-4-carboxylic acid.
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NMR Spectroscopy

Sample Preparation

Dissolve 5-10 mg of sample
in ~0.7 mL of deuterated solvent
(e.g., DMSO-d6)

y

Transfer to a 5 mm NMR tube

Data Acquisition

Use a 400 MHz (or higher)
NMR spectrometer

l

Lock on the deuterium signal
of the solvent

:

Shim the magnetic field
to optimize homogeneity

' \

Acquire 'H NMR spectrum Acquwe 13C NMR spectrum

NProces’S).:g/

Apply Fourier transform

l

Phase correct the spectra

:

Apply baseline correction

l

Reference spectra to the
solvent residual peak

Click to download full resolution via product page
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Caption: Workflow for NMR data acquisition and processing.
1H and 3C NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-2-methoxypyridine-4-
carboxylic acid in a suitable deuterated solvent (e.g., DMSO-de) to a volume of about 0.7
mL in a 5 mm NMR tube.

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition:

[¢]

Lock the field frequency using the deuterium signal of the solvent.

[e]

Optimize the magnetic field homogeneity by shimming.

o

Acquire the *H spectrum using a standard pulse sequence.

[¢]

Acquire the 13C spectrum with proton decoupling.
» Data Processing:

o Apply Fourier transformation to the raw data.

o Perform phase and baseline corrections.

o Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy
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Sample Preparation (ATR)

Place a small amount of solid sample
directly on the ATR crystal

Data Acquisition

Collect a background spectrum
of the empty ATR crystal

:

Collect the sample spectrum

Data Processing

Subtract the background spectrum
from the sample spectrum

:

Format the spectrum (transmittance vs. wavenumber)

Click to download full resolution via product page
Caption: Workflow for ATR-FTIR data acquisition.
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy Protocol:
e Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
e Background Collection: Record a background spectrum of the clean, empty ATR crystal.

o Sample Analysis: Place a small amount of the solid 5-Amino-2-methoxypyridine-4-
carboxylic acid sample onto the ATR crystal and apply pressure to ensure good contact.
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e Spectrum Acquisition: Collect the infrared spectrum of the sample, typically over a range of
4000 to 400 cm~1,

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Introduction

Dissolve sample in a suitable solvent
(e.g., methanol/water)

:

Infuse the solution into the ion source

Data Acquisition (EST)

lonize the sample using
Electrospray lonization (ESI)

:

Analyze ions with a mass analyzer
(e.g., Quadrupole or TOF)

Data Analysis

Identify the molecular ion peak [M]*

:

Analyze the fragmentation pattern

Click to download full resolution via product page
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Caption: Workflow for mass spectrometry data acquisition.

Electrospray lonization (ESI) Mass Spectrometry Protocol:

Sample Preparation: Prepare a dilute solution of 5-Amino-2-methoxypyridine-4-carboxylic
acid in a suitable solvent mixture, such as methanol/water with a small amount of formic acid
or ammonium hydroxide to aid ionization.

Instrumentation: Use a mass spectrometer equipped with an ESI source.

Infusion and lonization: Infuse the sample solution into the ESI source at a constant flow
rate. The sample will be nebulized and ionized.

Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole,
time-of-flight) and separated based on their mass-to-charge ratio (m/z).

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For more detailed
structural information, tandem mass spectrometry (MS/MS) can be performed by isolating
the molecular ion and subjecting it to collision-induced dissociation.

To cite this document: BenchChem. [Spectral Analysis of 5-Amino-2-methoxypyridine-4-
carboxylic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112161#5-amino-2-methoxypyridine-4-carboxylic-
acid-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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